(4-Amino-2-fluoropyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(4-amino-2-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
RFUFQNMOUSCMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom at the desired position on the pyridine ring . The amino group can be introduced via nucleophilic substitution reactions, while the hydroxymethyl group can be added through reduction reactions using reagents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of (4-Amino-2-fluoropyridin-3-yl)methanol may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Amino-2-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity to these targets, while the amino group can form hydrogen bonds, stabilizing the interaction. This compound can modulate various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Analogues:
(2-Aminopyridin-4-yl)methanol (Catalog ID: 28 ): Substituents: Amino group at 2-position, hydroxylmethyl at 4-position. Comparison: The positional isomerism alters electronic distribution. Fluorine in (4-Amino-2-fluoropyridin-3-yl)methanol increases ring electronegativity, enhancing stability and directing reactivity toward electrophilic substitution at the 5-position.
2-Chloro-5-(4-substituted phenyl)pyridin-3-yl derivatives :
- Substituents: Chlorine at 2-position, aryl groups at 5-position.
- Comparison: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to chlorine, favoring tighter binding in biological targets (e.g., enzyme active sites).
Table 1: Structural and Electronic Comparison
| Compound | Substituents (Position) | Key Properties |
|---|---|---|
| This compound | -F (2), -NH₂ (4), -CH₂OH (3) | High polarity, moderate logP (~0.5)* |
| (2-Aminopyridin-4-yl)methanol | -NH₂ (2), -CH₂OH (4) | Lower electronegativity, higher solubility |
| 2-Chloro-5-aryl-pyridin-3-yl | -Cl (2), aryl (5) | Higher lipophilicity (logP ~1.8)* |
*Estimated based on substituent contributions .
Physicochemical Properties
- Boiling Point/Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogues. Methanol’s boiling point (64.7°C ) serves as a reference, but the pyridine ring increases the compound’s boiling point (>200°C, extrapolated).
- Hydrogen Bonding : The -NH₂ and -CH₂OH groups enable strong intermolecular hydrogen bonds, distinguishing it from halogenated analogues (e.g., 2-chloro derivatives), which rely on weaker van der Waals interactions .
Biological Activity
Introduction
(4-Amino-2-fluoropyridin-3-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group and a fluorine atom, which contribute to its pharmacological properties. Its potential applications include neurological disorders, where it acts primarily as a potassium channel blocker.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 140.14 g/mol. The structure includes:
- Amino group : Contributes to nucleophilic reactivity.
- Fluorine atom : Enhances stability and may influence biological activity.
- Hydroxymethyl group : Allows for further chemical modifications.
Research indicates that this compound functions as a potassium channel blocker. This action is particularly significant in the context of demyelinating diseases such as multiple sclerosis, where the exposure of potassium channels leads to aberrant ion flow and impaired neuronal conduction. By blocking these channels, the compound aids in restoring axonal conduction and improving neurological function .
Table 1: Summary of Biological Activities
Neurological Applications
A pivotal study demonstrated that this compound could effectively restore conduction in demyelinated axons. In animal models simulating multiple sclerosis, this compound significantly improved motor function and reduced symptoms associated with demyelination .
Structural Activity Relationship (SAR)
Comparative studies with structurally similar compounds have been conducted to elucidate the unique features that confer biological activity. For instance, compounds such as 3-Fluoro-2-methylpyridin-4-amine and 3-Fluoro-5-methylpyridin-4-amine exhibit similar potassium channel blocking properties but differ in their efficacy and safety profiles.
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Fluoro-2-methylpyridin-4-amine | 15931-21-2 | 0.82 |
| 3-Fluoro-5-methylpyridin-4-amine | 13958-85-5 | 0.82 |
| (4-Amino-pyridin-3-yl)-methanol | 10796739 | Unique |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has moderate bioavailability, with a clear correlation between its chemical structure and metabolic stability. The compound exhibits a half-life suitable for therapeutic applications, making it a viable candidate for further development in treating neurological conditions .
Table 3: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (21%) |
| Half-life | Variable depending on dosage |
| Clearance Rate | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Amino-2-fluoropyridin-3-yl)methanol, and how can purity be ensured?
- Methodology : A two-step approach is commonly employed:
Fluorination : React a pre-functionalized pyridine precursor (e.g., 2-chloro-4-aminopyridin-3-yl-methanol) with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours to introduce the fluorine substituent .
Reduction : Use lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce any ester or carbonyl intermediates to the methanol derivative.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- ¹H NMR : The fluorine atom induces deshielding of adjacent protons. For example, the pyridine C-H protons adjacent to fluorine appear as doublets (J = 8–10 Hz) at δ 7.8–8.2 ppm. The amino group (-NH₂) shows broad peaks at δ 5.5–6.0 ppm .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution .
- IR : Stretching vibrations for -OH (3300–3500 cm⁻¹) and -NH₂ (1600–1650 cm⁻¹) are key identifiers .
Q. What are the critical parameters for characterizing crystallinity and stability?
- X-ray Crystallography : Use SHELXL for refinement. Key metrics include R-factor (<0.05) and hydrogen-bonding networks (e.g., O-H···N interactions between methanol and pyridine groups) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~224–228°C (dec.), consistent with fluorinated pyridines .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?
- Docking Studies : Employ AutoDock Vina to simulate binding to enzymes like kinases. Fluorine’s electronegativity enhances hydrogen-bond interactions with catalytic residues (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How to resolve contradictions between experimental and theoretical data (e.g., bond lengths in XRD vs. DFT)?
- Root Cause : Discrepancies often arise from dynamic effects (e.g., crystal packing forces in XRD) or basis-set limitations in DFT.
- Resolution :
- Perform variable-temperature XRD to assess thermal motion .
- Compare multiple DFT functionals (B3LYP vs. M06-2X) with dispersion corrections .
Q. What strategies mitigate side reactions during fluorination of pyridine precursors?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
